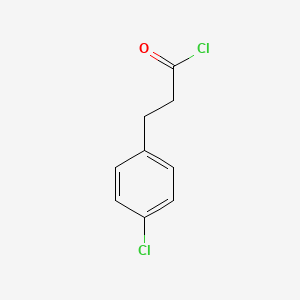

3-(4-Chlorophenyl)propanoyl chloride

Description

Significance of Aryl-Substituted Propanoyl Chlorides as Building Blocks

Aryl-substituted propanoyl chlorides represent a specific and important subclass of acyl chlorides. These molecules incorporate both a reactive propanoyl chloride functional group and a stable aryl ring system. This dual functionality allows them to serve as valuable building blocks in multi-step organic synthesis. The acyl chloride portion provides a reactive site for forming new carbon-heteroatom or carbon-carbon bonds, while the aryl group can be functionalized to modulate the electronic properties, solubility, and ultimately the biological activity of the target molecule.

The presence of substituents on the aromatic ring, such as halogens, can significantly influence the compound's characteristics. For example, a halogen atom can enhance metabolic stability or provide a site for further cross-coupling reactions. smolecule.com These structural features make aryl-substituted propanoyl chlorides key precursors in the synthesis of complex organic molecules, including active pharmaceutical ingredients. smolecule.com

Overview of 3-(4-Chlorophenyl)propanoyl Chloride as a Synthetic Precursor

3-(4-Chlorophenyl)propanoyl chloride is a prime example of an aryl-substituted acyl chloride, which serves primarily as a synthetic precursor in organic chemistry. bldpharm.com Its structure consists of a propanoyl chloride group where the carbon at position 3 is attached to a phenyl ring substituted with a chlorine atom at the para-position.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)propanoyl chloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 52085-96-8 | bldpharm.com |

| Molecular Formula | C₉H₈Cl₂O | bldpharm.com |

| Molecular Weight | 203.07 g/mol | bldpharm.com |

The primary utility of 3-(4-Chlorophenyl)propanoyl chloride lies in its capacity to act as an acylating agent. The reactive acyl chloride group readily participates in nucleophilic substitution reactions with various nucleophiles. For example, it can react with alcohols to form esters in a highly exothermic reaction. libretexts.org This reactivity makes it a valuable tool for introducing the 3-(4-chlorophenyl)propanoyl moiety into a larger molecular framework.

The standard method for preparing 3-(4-Chlorophenyl)propanoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-(4-chlorophenyl)propanoic acid. savemyexams.comquora.com This conversion is typically accomplished using reagents such as thionyl chloride. numberanalytics.com

The precursor, 3-(4-chlorophenyl)propanoic acid, is itself a significant intermediate in the synthesis of pharmaceutical agents. guidechem.com It is typically a white to off-white crystalline solid. guidechem.com Synthetic routes to this precursor include the hydrogenation of benzyl (B1604629) 4-chloro cinnamate. chemicalbook.com

Table 2: Physicochemical Properties of 3-(4-Chlorophenyl)propanoic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2019-34-3 | guidechem.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₉H₉ClO₂ | guidechem.comchemicalbook.com |

| Molecular Weight | 184.62 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | White to off-white crystalline solid | guidechem.com |

| Melting Point | 127-131 °C | sigmaaldrich.com |

Compound Reference Table

Below is a list of all chemical compounds mentioned throughout this article.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNRGOGIWXMVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300964 | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-96-8 | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzenepropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Preparation of 3-(4-Chlorophenyl)propanoyl Chloride

The most direct and common method for preparing 3-(4-Chlorophenyl)propanoyl chloride is through the nucleophilic acyl substitution of its parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid. chemicalbook.com This process involves replacing the hydroxyl (-OH) group of the carboxylic acid with a chloro (-Cl) group. libretexts.org

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com The reaction is facilitated by a variety of chlorinating agents that activate the carboxylic acid's hydroxyl group, converting it into a better leaving group. libretexts.org The general reaction involves treating 3-(4-chlorophenyl)propanoic acid with a suitable chlorinating agent, which leads to the formation of 3-(4-Chlorophenyl)propanoyl chloride and various byproducts depending on the reagent used. chemguide.co.uk

The typical reaction mechanism, for instance with thionyl chloride, begins with the carboxylic acid's oxygen atom attacking the electrophilic center of the chlorinating agent (e.g., the sulfur atom in SOCl₂). libretexts.org This forms an unstable intermediate which then eliminates a chloride ion and a proton. The resulting intermediate is a highly reactive acyl chlorosulfite, which readily undergoes nucleophilic attack by the previously eliminated chloride ion to yield the final acyl chloride product, along with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.orgmasterorganicchemistry.com

Several reagents are available for the chlorination of carboxylic acids, each with distinct advantages and disadvantages in terms of reactivity, selectivity, cost, and ease of workup. masterorganicchemistry.comresearchgate.net The choice of agent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product. researchgate.netsciencemadness.org

Thionyl Chloride (SOCl₂): This is one of the most commonly used and inexpensive reagents for preparing acyl chlorides. sciencemadness.orgyoutube.com A significant advantage is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification as they can be easily removed from the reaction mixture. chemguide.co.ukblogspot.com Reactions are typically carried out by heating the carboxylic acid in neat thionyl chloride or in a solvent. commonorganicchemistry.com The use of a catalyst, such as dimethylformamide (DMF), can enhance the reaction rate. youtube.com

Oxalyl Chloride ((COCl)₂): Compared to thionyl chloride, oxalyl chloride is a milder and more selective reagent, often allowing the reaction to proceed at room temperature. wikipedia.orgresearchgate.net This makes it suitable for smaller-scale laboratory preparations or for substrates with sensitive functional groups. researchgate.net Similar to thionyl chloride, its byproducts (CO₂, CO, and HCl) are volatile, facilitating an easy workup. blogspot.com However, it is considerably more expensive than thionyl chloride. researchgate.netblogspot.com The reaction typically requires a catalytic amount of DMF. commonorganicchemistry.com

Phosphorus Chlorides (PCl₅ and PCl₃): Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.uk PCl₅ reacts readily with carboxylic acids, even in the cold. chemguide.co.uk However, both reagents produce non-volatile liquid byproducts (POCl₃ from PCl₅ and H₃PO₃ from PCl₃), which must be separated from the acyl chloride product, usually by fractional distillation. chemguide.co.ukchemguide.co.uk This can complicate the purification process.

Interactive Data Table: Comparison of Common Chlorinating Agents

| Chlorinating Agent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux in neat reagent or solvent commonorganicchemistry.com | SO₂(g), HCl(g) chemguide.co.uk | Inexpensive, volatile byproducts youtube.comblogspot.com | Often requires heating sciencemadness.org |

| Oxalyl Chloride | (COCl)₂ | Room temperature with cat. DMF commonorganicchemistry.com | CO₂(g), CO(g), HCl(g) blogspot.com | Mild, selective, volatile byproducts researchgate.netblogspot.com | Expensive researchgate.netblogspot.com |

| Phosphorus Pentachloride | PCl₅ | Cold reaction chemguide.co.uk | POCl₃(l), HCl(g) chemguide.co.uk | Highly reactive | Non-volatile liquid byproduct requires separation chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Heating often required | H₃PO₃(l) chemguide.co.uk | Effective | Non-volatile liquid byproduct requires separation chemguide.co.uk |

Analogous Synthetic Routes for Related Arylpropanoyl Chlorides

The synthetic methodology for preparing 3-(4-Chlorophenyl)propanoyl chloride is broadly applicable to a wide range of other arylpropanoyl chlorides and acyl chlorides in general. wikipedia.org For instance, the industrial production of propionyl chloride involves the chlorination of propionic acid with phosgene (B1210022). wikipedia.org Similarly, benzoyl chloride can be synthesized by treating benzoic acid with common chlorinating agents. wikipedia.org The synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid also employs acylating reagents like thionyl chloride or phosphorus trichloride. google.com These examples underscore the robustness and versatility of converting a carboxylic acid's hydroxyl group to a chloride as the primary strategy for synthesizing this class of compounds. wikipedia.orgmasterorganicchemistry.com

Considerations for Industrial Scale Synthesis

Transitioning the synthesis of 3-(4-Chlorophenyl)propanoyl chloride to an industrial scale introduces several critical considerations beyond simple reaction yield.

Reagent Selection: Cost is a major driver in industrial processes. Thionyl chloride and phosgene are often favored over more expensive reagents like oxalyl chloride due to their lower cost and high efficiency. youtube.comgoogle.com

Catalysis: To maximize throughput and reaction rates, catalysts are frequently employed. N,N-disubstituted formamides, such as DMF, are effective catalysts for reactions involving both thionyl chloride and phosgene. google.com

Process and Equipment: The corrosive nature of the reagents and byproducts, particularly hydrogen chloride, necessitates the use of corrosion-resistant equipment. youtube.com The process design must also handle the safe removal and neutralization of toxic and acidic gaseous byproducts.

Purification: Achieving high product purity is essential. On an industrial scale, purification methods like fractional distillation must be efficient and scalable. chemguide.co.ukchemguide.co.uk For certain applications requiring very low levels of impurities and color, specialized techniques may be employed, such as introducing hydrogen chloride during or after the reaction to improve the color number of the final product. google.com The choice of chlorinating agent significantly impacts purification; reagents like thionyl chloride that yield gaseous byproducts are advantageous as they simplify the separation process compared to those that produce liquid byproducts. blogspot.comgoogle.com

Chemical Reactivity and Transformation Pathways

Nucleophilic Acylation Reactions

The most common transformations of 3-(4-Chlorophenyl)propanoyl chloride involve nucleophilic acyl substitution, where the chloride, a good leaving group, is displaced by a nucleophile. This pathway is fundamental to the construction of various functional groups.

Formation of Amides and Substituted Amides

3-(4-Chlorophenyl)propanoyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

Research has demonstrated the synthesis of a series of N-aryl-3-(4-chlorophenyl)propanamides. In a typical procedure, 3-(4-chlorophenyl)propanoic acid is first converted to its acyl chloride, 3-(4-chlorophenyl)propanoyl chloride, which is then reacted with various substituted anilines in a suitable solvent like acetone (B3395972) to yield the target amide compounds. This methodology has been utilized to synthesize compounds evaluated for their biological activities.

Another study details the synthesis of N-(substituted-phenyl)-3-(4-chlorophenyl) propanamides by reacting 3-(4-chlorophenyl) propanoyl chloride with different aminophenols (2-aminophenol, 3-aminophenol, and 4-aminophenol) in the presence of triethylamine. The resulting compounds were investigated for their potential antimicrobial and antioxidant properties.

The scope of this reaction is broad, allowing for the creation of a diverse library of amide derivatives by varying the amine component.

Table 1: Examples of Amide Synthesis from 3-(4-Chlorophenyl)propanoyl chloride

| Amine Reactant | Base | Product |

|---|---|---|

| Substituted Anilines | Not specified | N-Aryl-3-(4-chlorophenyl)propanamides |

| 2-Aminophenol | Triethylamine | N-(2-hydroxyphenyl)-3-(4-chlorophenyl)propanamide |

| 3-Aminophenol | Triethylamine | N-(3-hydroxyphenyl)-3-(4-chlorophenyl)propanamide |

Formation of Esters

In a similar fashion to amide formation, 3-(4-Chlorophenyl)propanoyl chloride reacts with alcohols to produce esters. The reaction, known as esterification, is often catalyzed by a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl formed. This method is highly efficient for converting alcohols into their corresponding 3-(4-chlorophenyl)propanoate esters. While specific examples for 3-(4-Chlorophenyl)propanoyl chloride are less commonly detailed in readily available literature compared to amides, the reaction follows well-established principles of organic chemistry. Ketenes, which can be generated from acyl chlorides, are known to react with alcohols, but the direct acylation of alcohols is the more standard route for ester synthesis from this precursor.

Formation of Acyl-Urea Substructures

The reaction of 3-(4-Chlorophenyl)propanoyl chloride with urea (B33335) or substituted ureas leads to the formation of acyl-urea derivatives. These compounds are of interest in medicinal chemistry. The reaction involves the nucleophilic attack of the nitrogen atom of urea on the electrophilic carbonyl carbon of the acyl chloride. For instance, N-acylureas can be synthesized from the corresponding carboxylic acid via the acyl chloride. This transformation has been applied to create compounds with potential biological applications.

Reactions with Hydrazides

3-(4-Chlorophenyl)propanoyl chloride reacts with hydrazides (R-CO-NHNH2) or hydrazine (B178648) itself to form N-acylhydrazides or diacylhydrazines. These intermediates are valuable in the synthesis of heterocyclic compounds, such as 1,3,4-oxadiazoles. For example, 3-(4-chlorophenyl)propanoic acid can be converted to its methyl ester and then reacted with hydrazine hydrate (B1144303) to form 3-(4-chlorophenyl)propanehydrazide. This hydrazide can then be reacted with another acyl chloride to form a diacylhydrazine, which can be cyclized to form substituted oxadiazoles (B1248032).

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

3-(4-Chlorophenyl)propanoyl chloride can act as an acylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), it can acylate an aromatic ring. More commonly, it can undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone. This cyclization reaction leads to the formation of a tetralone structure. Specifically, the reaction of 3-(4-chlorophenyl)propanoyl chloride under Friedel-Crafts conditions (e.g., AlCl3) results in the formation of 7-chloro-3,4-dihydronaphthalen-1(2H)-one. This intramolecular cyclization is a key step in the synthesis of various polycyclic frameworks.

Table 2: Intramolecular Friedel-Crafts Acylation

| Reactant | Catalyst | Product |

|---|

Cycloaddition Reactions via In Situ Generated Ketenes from Analogous Acyl Chlorides

Acyl chlorides, including those analogous to 3-(4-Chlorophenyl)propanoyl chloride, can serve as precursors for ketenes. The treatment of an acyl chloride possessing an α-hydrogen with a non-nucleophilic base, such as triethylamine, results in dehydrochlorination to generate a highly reactive ketene (B1206846) intermediate in situ.

These ketenes are not typically isolated but are trapped in the reaction mixture by a suitable reactant. A prominent reaction of ketenes is the [2+2] cycloaddition. For example, ketenes generated in situ from acyl chlorides can react with imines in the Staudinger synthesis to produce β-lactams. They can also react with alkenes and aldehydes to form cyclobutanones and β-lactones, respectively. The reactivity and stereochemical outcome of these cycloadditions can often be controlled by the choice of reactants, catalysts, and reaction conditions. Lewis acids have been shown to promote the [2+2] cycloaddition of ketenes with unactivated alkenes. While specific documented examples for the ketene derived from 3-(4-Chlorophenyl)propanoyl chloride are not prevalent, its behavior is expected to be analogous to other monosubstituted aryl-alkyl ketenes.

Reductive Transformations

The reduction of acyl chlorides is a fundamental transformation in organic synthesis, providing access to aldehydes or primary alcohols. 3-(4-Chlorophenyl)propanoyl chloride, as a typical acyl chloride, is expected to undergo these reductive pathways. The outcome of the reduction is primarily determined by the nature of the reducing agent employed.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), typically reduce the acyl chloride to the corresponding primary alcohol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate, which is further reduced in the presence of an excess of the potent hydride reagent. chemistrysteps.com For 3-(4-chlorophenyl)propanoyl chloride, this transformation would yield 3-(4-chlorophenyl)propan-1-ol.

To isolate the aldehyde, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is a common reagent for this purpose. chemistrysteps.com This reagent reacts more rapidly with the acyl chloride than with the resulting aldehyde, allowing for the selective synthesis of 3-(4-chlorophenyl)propanal (B1313349) at low temperatures, such as -78 °C. chemistrysteps.com Another established method for the partial reduction of acyl chlorides to aldehydes is the Rosenmund reduction, which utilizes catalytic hydrogenation over a poisoned catalyst (e.g., palladium on barium sulfate, poisoned with quinoline-sulfur). This method prevents the further reduction of the aldehyde product.

The resulting alcohol, 3-(4-chlorophenyl)propan-1-ol, is a stable compound that has been synthesized through other methods as well, such as the palladium-catalyzed coupling of p-iodochlorobenzene with allyl alcohol followed by reduction. google.com

Table 1: Reductive Pathways for 3-(4-Chlorophenyl)propanoyl chloride

| Starting Material | Reagent | Product | Product Type |

| 3-(4-Chlorophenyl)propanoyl chloride | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | 3-(4-Chlorophenyl)propan-1-ol | Primary Alcohol |

| 3-(4-Chlorophenyl)propanoyl chloride | Lithium tri(tert-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) | 3-(4-Chlorophenyl)propanal | Aldehyde |

| 3-(4-Chlorophenyl)propanoyl chloride | H₂, Pd/BaSO₄, Quinoline-S (Rosenmund Reduction) | 3-(4-Chlorophenyl)propanal | Aldehyde |

Stereo- and Regioselectivity in Acylation Reactions

Acylation reactions involving 3-(4-chlorophenyl)propanoyl chloride are predominantly Friedel-Crafts acylations, a cornerstone of electrophilic aromatic substitution. organic-chemistry.org These reactions involve the generation of a highly electrophilic acylium ion, facilitated by a Lewis acid catalyst such as aluminum chloride (AlCl₃), which then attacks an aromatic ring. imist.ma

Regioselectivity:

The regioselectivity of the Friedel-Crafts acylation is dictated by the directing effects of the substituents on the aromatic substrate. When 3-(4-chlorophenyl)propanoyl chloride is used to acylate an aromatic compound, the position of the incoming acyl group is determined by the electronic properties of the substituents on the aromatic ring being acylated.

Activating Groups: Electron-donating groups (e.g., -OH, -OR, -NR₂, -alkyl) on the aromatic substrate direct the incoming acyl group to the ortho and para positions. Steric hindrance often favors the para product.

Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) direct the incoming acyl group to the meta position.

The regioselectivity in the acylation of heterocyclic compounds is also well-documented. For instance, the acylation of thiophene (B33073) occurs with high selectivity at the 2-position over the 3-position. stackexchange.com This preference is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by more resonance structures. stackexchange.com While specific studies on the regioselectivity of 3-(4-chlorophenyl)propanoyl chloride with various aromatic systems are not detailed in the provided sources, the general principles of Friedel-Crafts reactions are expected to apply. organic-chemistry.orgstackexchange.com

Stereoselectivity:

Stereoselectivity in acylation reactions typically refers to the preferential formation of one stereoisomer over another. This is most relevant when either the acylating agent or the substrate is chiral, or when a chiral catalyst is employed.

In the context of 3-(4-chlorophenyl)propanoyl chloride, which is itself achiral, stereoselectivity would arise from its reaction with a chiral substrate or in the presence of a chiral auxiliary or catalyst. For example, the acylation of a chiral alcohol or amine with 3-(4-chlorophenyl)propanoyl chloride could proceed with kinetic resolution or diastereoselectivity. Similarly, enantioselective Friedel-Crafts reactions can be achieved using chiral Lewis acid catalysts, which can create a chiral environment around the acylium ion, leading to the preferential formation of one enantiomer of the product ketone. However, specific examples or detailed research findings concerning the stereoselective acylation with 3-(4-chlorophenyl)propanoyl chloride are not available in the provided search results.

Table 2: General Principles of Regioselectivity in Friedel-Crafts Acylation

| Aromatic Substrate Substituent | Electronic Effect | Directing Influence |

| -OH, -OR, -NH₂, -Alkyl | Electron-Donating (Activating) | ortho, para |

| -NO₂, -CN, -SO₃H, -C(O)R | Electron-Withdrawing (Deactivating) | meta |

| -F, -Cl, -Br, -I (Halogens) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | ortho, para (Deactivating) |

Applications As a Synthetic Building Block

Precursor in the Synthesis of Pharmaceutical Scaffolds

The bifunctional nature of 3-(4-chlorophenyl)propanoyl chloride, with its electrophilic acyl chloride and its chlorophenyl group, makes it a significant precursor for creating diverse pharmaceutical scaffolds. The acyl chloride provides a reactive handle for forming amide or ester bonds, while the chlorophenyl moiety can be a key part of the final pharmacophore or a site for further chemical modification.

Construction of Propiophenone (B1677668) Derivatives

Propiophenone and its derivatives are important structural motifs in many biologically active compounds. 3-(4-Chlorophenyl)propanoyl chloride can be used to construct complex ketone structures, which are derivatives of propiophenone, through reactions such as the Friedel-Crafts acylation. nih.govsigmaaldrich.com

In a typical Friedel-Crafts acylation, the acyl chloride reacts with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commdpi.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as an electrophile, attacking the aromatic ring to form a new carbon-carbon bond and yielding an aryl ketone. sigmaaldrich.com When 3-(4-chlorophenyl)propanoyl chloride is used as the acylating agent with another aromatic substrate (e.g., benzene), the resulting product is a 1-aryl-3-(4-chlorophenyl)propan-1-one, a functionalized propiophenone derivative.

Table 1: General Scheme for Friedel-Crafts Acylation

| Reactants | Catalyst | Product Type |

| 3-(4-Chlorophenyl)propanoyl chloride + Arene | Lewis Acid (e.g., AlCl₃) | 1-Aryl-3-(4-chlorophenyl)propan-1-one |

|

This method is a powerful tool for creating complex ketones that can serve as key intermediates in the synthesis of various pharmaceutical agents. nih.gov The reaction's efficiency allows for the direct construction of the core structure of many targeted bioactive molecules. sun-shinechem.com

Formation of Nitrogen-Containing Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Azetidinones)

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry. 3-(4-Chlorophenyl)propanoyl chloride is a key building block for synthesizing several important heterocyclic systems, including oxadiazoles and azetidinones.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a bioisostere for ester and amide groups and is found in many compounds with a wide range of biological activities. sun-shinechem.com A common synthetic route involves the cyclodehydration of 1,2-diacylhydrazine precursors. sun-shinechem.com 3-(4-Chlorophenyl)propanoyl chloride can react with a hydrazide to form an N-acylhydrazide, which is then cyclized using a dehydrating agent like phosphorus oxychloride to yield a 2,5-disubstituted 1,3,4-oxadiazole containing the 3-(4-chlorophenyl)ethyl moiety. researchgate.netnih.gov Furthermore, studies have demonstrated the synthesis of pyrazole (B372694) derivatives bearing a 3-(4-chlorophenyl) group, which in turn can be converted to pyrazole-oxadiazole hybrids, recognized as promising antifungal and antitubercular agents. mdpi.com

Azetidinones: The azetidin-2-one (B1220530) (or β-lactam) ring is the core structural component of the vast family of β-lactam antibiotics. The Staudinger synthesis is a classic method for constructing this four-membered ring, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine. Acyl chlorides, like 3-(4-chlorophenyl)propanoyl chloride, serve as precursors to the necessary ketenes. In the presence of a tertiary amine base, the acyl chloride eliminates HCl to form a ketene in situ, which then reacts with a Schiff base (imine) to produce the azetidin-2-one ring. wikipedia.orglookchem.com This method allows for the direct incorporation of the 3-(4-chlorophenyl)propanoyl side chain onto the β-lactam core, a common feature in various biologically active molecules. sigmaaldrich.comwikipedia.org

Table 2: General Schemes for Heterocycle Synthesis

| Heterocycle | General Method | Role of 3-(4-Chlorophenyl)propanoyl chloride |

| 1,3,4-Oxadiazole | Reaction with a hydrazide followed by cyclodehydration | Provides the 3-(4-chlorophenyl)ethyl substituent on the oxadiazole ring. |

| Azetidin-2-one | Reaction with a Schiff base (imine) in the presence of a base | Forms a ketene intermediate which undergoes cycloaddition to form the β-lactam ring. |

Derivatization in the Synthesis of Complex Medicinal Agents

The high reactivity of the acyl chloride functional group makes 3-(4-chlorophenyl)propanoyl chloride an excellent reagent for the derivatization of complex molecules. fishersci.ca It can readily react with nucleophilic groups such as amines and alcohols present on larger, pre-existing molecular scaffolds to form stable amide or ester linkages.

This strategy is employed to modify the properties of a lead compound, such as its solubility, stability, or binding affinity to a biological target. For instance, research on a related compound, 3-[(4-chlorophenyl) sulfonyl] propane (B168953) hydrazide, demonstrated that its hydrazide group could be reacted with various reagents to create a library of new pyrrole, pyrazole, and oxadiazole derivatives. researchgate.netnih.gov Analogously, 3-(4-chlorophenyl)propanoyl chloride can be used to acylate complex amines or alcohols, introducing the 3-(4-chlorophenyl)propanoyl moiety to explore structure-activity relationships in drug discovery programs. This approach is fundamental in medicinal chemistry for optimizing the therapeutic profile of complex medicinal agents.

Building Block for Agrochemical Intermediates

The principles that make 3-(4-chlorophenyl)propanoyl chloride valuable in pharmaceuticals also apply to the agrochemical industry. Acyl chlorides are common intermediates in the synthesis of pesticides and herbicides. For example, the widely used herbicide Propanil is synthesized through the acylation of 3,4-dichloroaniline (B118046) with propanoyl chloride. lookchem.com

While direct synthetic routes to major commercial agrochemicals using 3-(4-chlorophenyl)propanoyl chloride are not prominently documented, its structural motifs are relevant. Compounds containing substituted phenyl and pyrazole moieties are known to possess herbicidal activity. Research has shown that novel pyrazole derivatives containing phenylpyridine groups have been synthesized and tested for herbicidal properties. Given that 3-(4-chlorophenyl)propanoic acid and its derivatives can serve as precursors to various heterocyclic systems, its role as a building block for new agrochemical candidates is significant. tcichemicals.comresearchgate.net Related compounds, such as 3-(4-Methoxyphenyl)propionyl chloride, are explicitly noted as important intermediates in the production of agrochemicals.

Role in Complex Organic Molecule Assembly

In the broader context of organic synthesis, 3-(4-chlorophenyl)propanoyl chloride is a versatile bifunctional building block. Its utility in complex molecule assembly stems from its predictable reactivity and the useful structural features it imparts to the target molecule. fishersci.ca

The acyl chloride function serves as a robust handle for connecting the fragment to other parts of a molecule, typically through acylation reactions. nih.gov The Friedel-Crafts acylation, for instance, is a key step in the total synthesis of numerous natural products, allowing for the construction of essential carbon-carbon bonds on an aromatic ring. nih.gov The 3-(4-chlorophenyl)propanoyl unit can be introduced early in a synthetic sequence, with the chlorophenyl ring serving either as a terminal group or as a point for further elaboration through cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) where the C-Cl bond can be selectively activated. This dual functionality makes it a strategic component in designing synthetic routes to complex organic targets.

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For derivatives synthesized from 3-(4-Chlorophenyl)propanoyl chloride, ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.

When 3-(4-Chlorophenyl)propanoyl chloride is used in a synthesis, for instance, to create amides or esters, NMR analysis of the purified product confirms the success of the transformation. The disappearance of the reactive acyl chloride moiety and the appearance of new signals corresponding to the newly formed functional group are key indicators.

For example, in the synthesis of N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides, which can be derived from precursors related to 3-(4-chlorophenyl)propanoyl chloride, ¹H NMR is used to identify signals for the amide (N-H), hydroxyl (O-H), and alkyl groups. nih.gov Similarly, ¹³C NMR confirms the presence of the amide carbonyl carbon and other carbons in the structure. nih.gov

Detailed Research Findings: In the structural analysis of a related derivative, methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]acetate, specific NMR signals were assigned to confirm its structure. nih.gov The ¹H NMR spectrum showed distinct peaks for protons in different chemical environments, while the ¹³C NMR spectrum provided evidence for the carbon skeleton, including the two carbonyl groups. nih.gov

Table 1: Example ¹H and ¹³C NMR Data for a Reaction Product Derived from a 3-(4-Chlorophenyl)propanoic Acid Scaffold

Compound: Methyl 2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]acetate nih.gov

| Nucleus | Signal Type | Chemical Shift (δ) in ppm | Assigned Group |

|---|---|---|---|

| ¹H | Singlet | 6.67 | -NH (Amide) |

| ¹H | Singlet | 5.22 | -OH (Hydroxyl) |

| ¹H | Singlet | 4.63 | -CH (Methine) |

| ¹H | Singlet | 3.92 | -NCH₂ (Methylene) |

| ¹H | Singlet | 3.68 | -OCH₃ (Methyl Ester) |

| ¹³C | Carbonyl | 177.6 | Amide C=O |

| ¹³C | Carbonyl | 170.1 | Ester C=O |

| ¹³C | Aliphatic | 79.7 | -OCH (Methine) |

| ¹³C | Aliphatic | 51.5 | -OCH₃ (Methyl Ester) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 3-(4-Chlorophenyl)propanoyl chloride, the IR spectrum is dominated by a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) group. This peak appears at a higher frequency (typically 1780-1820 cm⁻¹) compared to ketones or carboxylic acids, due to the electron-withdrawing effect of the chlorine atom. ucalgary.ca

Other significant absorptions include those for the aromatic C-H stretching just above 3000 cm⁻¹, C=C stretching from the phenyl ring in the 1400-1600 cm⁻¹ region, and the C-Cl stretch of the chlorophenyl group, typically found in the fingerprint region. lumenlearning.comlibretexts.org When the compound reacts to form a derivative, such as an amide or ester, the characteristic acyl chloride C=O peak disappears and is replaced by a new carbonyl absorption at a lower frequency (e.g., 1650-1690 cm⁻¹ for amides, 1735-1750 cm⁻¹ for esters). ucalgary.ca

Table 2: Characteristic IR Absorption Frequencies for 3-(4-Chlorophenyl)propanoyl Chloride

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Acyl Chloride C=O | Stretch | 1820 - 1780 | Strong, Sharp |

| Aromatic C=C | Stretch (in-ring) | 1600 - 1450 | Medium to Weak |

| Aromatic C-Cl | Stretch | ~1100 - 1085 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular weight of 3-(4-Chlorophenyl)propanoyl chloride (C₉H₈Cl₂O) is 203.07 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202 and 204, reflecting the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). The fragmentation pattern is highly informative. Common fragmentation pathways for acyl chlorides include the loss of the chlorine radical (-Cl) to form an acylium ion, or the loss of a carbon monoxide molecule (-CO). nih.govmiamioh.edu For this specific compound, characteristic fragments would arise from the cleavage of the propanoyl chain and the stable chlorophenyl group. The presence of the chlorine atom on the phenyl ring would also be evident in the isotopic patterns of the fragment ions. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for 3-(4-Chlorophenyl)propanoyl Chloride

| m/z Value | Proposed Fragment Identity | Formula of Lost Neutral/Radical |

|---|---|---|

| 202/204 | Molecular Ion [M]⁺ | - |

| 167 | [M - Cl]⁺ | •Cl |

| 139/141 | [M - COCl]⁺ or [C₈H₈Cl]⁺ | •COCl |

| 111/113 | [C₆H₄Cl]⁺ | •C₃H₄O |

| 75 | [C₆H₃]⁺ | •C₃H₅Cl₂O |

Note: Isotopic peaks due to ³⁷Cl are expected for chlorine-containing fragments.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While 3-(4-Chlorophenyl)propanoyl chloride itself is a liquid, X-ray crystallography is a powerful technique for determining the absolute three-dimensional structure of its solid derivatives. nih.gov This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. It provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of complex molecules synthesized from the starting acyl chloride. nih.gov

For example, if 3-(4-Chlorophenyl)propanoyl chloride were used as a precursor in a multi-step synthesis to create a novel heterocyclic compound, obtaining a crystal of the final product would allow for its unambiguous structural confirmation. This is particularly important in fields like medicinal chemistry, where the precise spatial arrangement of atoms dictates biological activity. nih.gov Research on derivatives such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile demonstrates the use of X-ray crystallography to definitively characterize the molecular geometry of complex structures derived from a chlorophenyl-containing precursor. growingscience.com

Chromatographic Methods in Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for monitoring the progress of reactions involving 3-(4-Chlorophenyl)propanoyl chloride and for purifying the resulting products.

High-Performance Liquid Chromatography (HPLC) is widely used for analysis. Due to the high reactivity of acyl chlorides with protic solvents like water or methanol (B129727), reverse-phase (RP) HPLC methods must be carefully designed. americanpharmaceuticalreview.com Often, a derivatization step is employed where the acyl chloride is converted to a more stable ester or amide prior to analysis. americanpharmaceuticalreview.com Alternatively, normal-phase HPLC with non-protic mobile phases can be used. For a related compound, 3,3,3-tris(p-chlorophenyl)propionyl chloride, a reverse-phase method using an acetonitrile/water/phosphoric acid mobile phase has been reported for analytical separation. sielc.com

Gas Chromatography (GC) is suitable for analyzing volatile compounds. However, due to the reactivity and relatively high boiling point of 3-(4-Chlorophenyl)propanoyl chloride, direct injection can be problematic. A common strategy involves derivatization, for instance, by reacting the acyl chloride with methanol to form the more stable and volatile methyl ester, methyl 3-(4-chlorophenyl)propanoate. patsnap.com This derivative can then be readily analyzed using a standard GC setup with a flame ionization detector (FID). patsnap.com

Table 4: Example Chromatographic Conditions for Analysis of Acyl Chlorides and Their Derivatives

| Technique | Application | Typical Column | Example Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|---|

| HPLC (Reverse Phase) | Analysis of a related acyl chloride | Newcrom R1 (C18-based) sielc.com | Acetonitrile:Water:Phosphoric Acid sielc.com | UV, MS |

| GC (after derivatization) | Purity analysis of a related acyl chloride | FFAP Capillary Column patsnap.com | Helium or Nitrogen patsnap.com | FID patsnap.com |

| TLC (Thin Layer) | Reaction Monitoring | Silica Gel | Hexane:Ethyl Acetate mixtures | UV Light |

Mechanistic and Theoretical Investigations

Studies on Reaction Mechanisms Involving Arylpropanoyl Chlorides

The mechanisms of reactions involving arylpropanoyl chlorides are diverse, with the specific pathway depending on the reactants and conditions. Key reactions include intramolecular cyclizations, solvolysis, and cycloadditions.

Intramolecular Friedel-Crafts Acylation: A hallmark reaction of 3-arylpropanoyl chlorides is intramolecular Friedel-Crafts acylation, which yields tetralone and indanone structures. researchgate.net This reaction is typically promoted by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen or the chloride atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive acylium ion. nih.govlibretexts.org The acylium ion then acts as an electrophile, attacking the appended aryl ring in an intramolecular electrophilic aromatic substitution to form a six-membered ring, leading to products like 1-tetralones. researchgate.net The reaction is a cornerstone for synthesizing polycyclic ketone systems.

Solvolysis Mechanisms: The solvolysis of acyl chlorides—their reaction with a solvent that also acts as the nucleophile—can proceed through different mechanisms. Kinetic studies are crucial for distinguishing between these pathways. For related compounds like sulfonyl and chloroformate esters, the extended Grunwald-Winstein equation is often applied to analyze the specific rates of solvolysis across various solvents. researchgate.netnih.govnih.gov This analysis helps to quantify the reaction's sensitivity to solvent nucleophilicity (NT) and solvent ionizing power (YCl), suggesting either a bimolecular (SN2/addition-elimination) or a unimolecular (SN1) mechanism. researchgate.netnih.gov An SN2-like pathway involves a direct nucleophilic attack on the carbonyl carbon, while an SN1 pathway proceeds through the formation of an acylium cation intermediate. youtube.com Kinetic solvent isotope effects (KSIE), such as the ratio of reaction rates in H₂O versus D₂O, also provide evidence for the degree of bond breaking in the transition state. nih.govnih.gov

| Kinetic Observation | Interpretation | Dominant Mechanism |

|---|---|---|

| High sensitivity to solvent nucleophilicity (large 'l' value in Grunwald-Winstein equation) | The nucleophilicity of the solvent plays a significant role in the rate-determining step. | Bimolecular (SN2 / Addition-Elimination) |

| High sensitivity to solvent ionizing power (large 'm' value in Grunwald-Winstein equation) | The rate-determining step involves the formation of an ionic intermediate. | Unimolecular (SN1) |

| Significant Kinetic Solvent Isotope Effect (e.g., kH2O/kD2O > 1.4) | Covalent bond breaking (e.g., O-H) is involved in the transition state, often indicating general base catalysis by a solvent molecule. nih.gov | Can support both, but provides detail on transition state structure. |

Cycloaddition Reactions: Acyl chlorides can be converted into ketenes through an elimination reaction, typically using a non-nucleophilic base like triethylamine. libretexts.org These resulting ketenes are versatile intermediates that can participate in cycloaddition reactions. For instance, they can undergo a [2+2] cycloaddition with alkenes to form cyclobutanone (B123998) derivatives. libretexts.org The mechanism of these reactions is often concerted, where the stereochemistry of the reactants is maintained in the product. libretexts.org

Computational Chemistry Approaches to Reactivity and Selectivity Prediction

Theoretical and computational chemistry provide powerful tools for predicting the reactivity of arylpropanoyl chlorides and understanding the selectivity observed in their reactions.

Density Functional Theory (DFT) Studies: DFT is a widely used computational method to model reaction pathways. Studies on Friedel-Crafts acylation reactions have used DFT to investigate the energetics of the entire reaction coordinate. nih.gov These calculations can identify the rate-determining step, which for many Friedel-Crafts acylations is the formation of the acylium ion. nih.gov Theoretical investigations of tandem Friedel-Crafts acylation and alkylation reactions with 2-alkenoyl chlorides have been performed at the DFT B3LYP/6-311G(d,p) level. researchgate.net Such studies optimize the structures of reactants, intermediates, and transition states, with frequency calculations used to verify that transition states possess a single imaginary frequency. researchgate.net

Predicting Reactivity and Selectivity: Computational models can predict how substituents on the aromatic ring influence reactivity. In Friedel-Crafts acylation, the stability of the Wheland intermediate (the sigma complex) formed after the electrophilic attack is a key factor. nih.gov The directing effects of groups already present on the aromatic nucleophile (ortho-, para- vs. meta-directing) can be rationalized by analyzing the calculated charge distribution and stability of possible intermediates. nih.gov Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps to explain the chemical reactivity of molecules. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

| Reaction Studied | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation of Benzene with Benzoyl Chloride | DFT | The formation of the acylium ion was identified as the rate-determining step. | nih.gov |

| Tandem Friedel-Crafts Acylation/Alkylation | DFT B3LYP/6-311G(d,p) | The intermolecular Friedel-Crafts alkylation leading to dihydrochalcones is favored over intramolecular cyclization due to a more stable six-membered ring transition state. | researchgate.net |

| Higher-Order Cycloaddition (HOCA) | Molecular Electron Density Theory | Reaction proceeds via a highly asynchronous transition state, with electrostatic interactions governing stereo- and regioselectivity. | researchgate.net |

Future Research Directions and Potential Innovations

Development of Novel Synthetic Pathways for the Compound

Traditional synthesis of acyl chlorides, often involving reagents like thionyl chloride or oxalyl chloride, is effective but faces challenges related to safety and environmental impact. Future research is increasingly focused on developing greener, safer, and more efficient synthetic routes.

Key areas of investigation include:

Continuous Flow Chemistry: The adoption of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. Industrial synthesis of related compounds has already seen benefits from such process control.

Catalytic Amidation/Esterification: Direct catalytic conversion of the parent carboxylic acid, 3-(4-chlorophenyl)propanoic acid, to amides and esters is a promising alternative to the two-step process involving the acyl chloride intermediate. Research into new catalysts that can activate the carboxylic acid directly for acylation would represent a significant step forward in atom economy.

Biocatalytic Synthesis: The use of enzymes, such as lipases or proteases, under non-aqueous conditions could provide a highly selective and environmentally benign pathway to derivatives of 3-(4-Chlorophenyl)propanoyl chloride. This approach could be particularly valuable for creating specific esters or amides with high functional group tolerance.

Exploration of Asymmetric Synthesis Utilizing the Compound

Asymmetric synthesis is a cornerstone of modern medicinal chemistry, where the specific stereoisomer of a drug molecule is often responsible for its therapeutic effect. 3-(4-Chlorophenyl)propanoyl chloride is an achiral molecule, but its utility as a precursor in the synthesis of chiral compounds is a significant area for future exploration.

Prospective research directions include:

Chiral Auxiliaries: The compound can be reacted with chiral auxiliaries, such as Evans oxazolidinones or N-acyl thiazolidinethiones, to form an adduct. orgsyn.org Subsequent diastereoselective reactions (e.g., alkylations, aldol (B89426) condensations) at the carbon alpha to the carbonyl group, followed by removal of the auxiliary, would yield enantiomerically enriched products. The methylene (B1212753) protons in the resulting chiral amides and esters are diastereotopic, allowing for stereocontrolled transformations. wikipedia.org

Kinetic Resolution: A racemic mixture of a chiral substrate could be acylated using 3-(4-Chlorophenyl)propanoyl chloride in the presence of a chiral catalyst. The catalyst would preferentially accelerate the reaction of one enantiomer, allowing the other to be recovered in high enantiomeric excess.

Catalyst-Controlled Asymmetric Reactions: Developing new chiral catalysts (metal-based or organocatalytic) that can directly engage 3-(4-Chlorophenyl)propanoyl chloride in enantioselective transformations, such as asymmetric Friedel-Crafts reactions or additions to prochiral nucleophiles, remains a key goal.

Table 1: Potential Chiral Auxiliaries for Asymmetric Synthesis

| Chiral Auxiliary Class | Example | Potential Reaction |

|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Diastereoselective Aldol Condensation, Alkylation |

| Thiazolidinethiones | N-acyl thiazolidinethiones | Enantioselective Aldol Reactions orgsyn.org |

| Chiral Amines | (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine (SP) | Asymmetric Acylation |

| Chiral Alcohols | (R)-(-)-2,2'-Dihydroxy-1,1'-binaphthyl (BINOL) | Kinetic Resolution of Racemic Alcohols |

Investigation of New Catalytic Systems for its Transformations

The reactivity of 3-(4-Chlorophenyl)propanoyl chloride can be harnessed and directed by innovative catalytic systems. Future research will likely focus on catalysts that enable novel bond formations and functionalizations, expanding the synthetic utility of this compound.

Key areas for investigation are:

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Research into new palladium, nickel, or copper catalysts with tailored ligands could enable the efficient coupling of various partners to the aromatic ring, creating a library of complex derivatives. Rhodium-catalyzed asymmetric couplings have shown promise for related allyl chlorides. researchgate.net

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the propyl chain represents an atom-economical approach to creating more complex molecules. Developing catalytic systems (e.g., using Rh, Ru, or Ir) capable of selectively activating specific C-H bonds in the presence of the reactive acyl chloride group is a challenging but highly rewarding research avenue.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes (NHCs), could be used to mediate reactions involving the acyl chloride moiety. For instance, NHCs can form a reactive acylazolium intermediate, which can then participate in a variety of enantioselective transformations.

Table 2: Potential Catalytic Systems and Transformations

| Catalyst Type | Example Catalyst | Target Transformation |

|---|---|---|

| Transition Metal | Palladium(0) with SPhos ligand | Suzuki or Buchwald-Hartwig cross-coupling at the C-Cl bond |

| Transition Metal | Chiral Nickel(II) Complex | Enantioselective Aldol Reactions orgsyn.org |

| Transition Metal | Rhodium(I) Complex | C-H Functionalization |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Acylazolium-mediated cycloadditions or annulations |

Expanding Application Domains in Diverse Chemical Fields

While acyl chlorides are established intermediates, the specific structure of 3-(4-Chlorophenyl)propanoyl chloride makes it a valuable building block for several high-value chemical sectors. Future research will focus on leveraging its unique properties to synthesize novel functional molecules.

Potential growth areas include:

Medicinal Chemistry: The 4-chlorophenyl group is a common feature in many bioactive molecules. Research has already shown that derivatives of structurally related compounds, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibit selective antiproliferative activity against cancer cells. researchgate.netnih.gov This compound is therefore a prime candidate for the synthesis of new libraries of compounds to be screened for a wide range of biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents. nih.gov

Agrochemicals: The development of new herbicides, insecticides, and fungicides often involves the incorporation of halogenated aromatic rings. The structural motif of 3-(4-Chlorophenyl)propanoyl chloride can be used to construct novel pesticide candidates. Propanoyl chloride itself is an intermediate for plant growth regulators. chemicalbook.com

Materials Science: The compound can be used to functionalize polymers or surfaces. For example, it can be grafted onto materials containing hydroxyl or amine groups to modify their surface properties, such as hydrophobicity or reactivity. This could be useful in the development of new functional polymers, coatings, or separation membranes.

Q & A

Q. What are the optimal laboratory synthesis methods for 3-(4-Chlorophenyl)propanoyl chloride, and how can reaction conditions be optimized for high yield?

The compound is typically synthesized via chlorination of 3-(4-chlorophenyl)propanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Evidence from β-lactam synthesis shows that using POCl₃ under anhydrous conditions (dry dichloromethane, -10°C, nitrogen atmosphere) minimizes side reactions and enhances yield . Key parameters include maintaining low temperatures to suppress hydrolysis and using stoichiometric triethylamine to neutralize HCl byproducts . Purification via vacuum distillation or column chromatography is recommended to isolate the acid chloride from unreacted starting materials.

Q. Which spectroscopic and analytical techniques are most effective for characterizing 3-(4-Chlorophenyl)propanoyl chloride and its derivatives?

- FT-IR : Confirm the presence of the carbonyl (C=O) stretch at ~1800 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

- NMR : ¹H NMR can identify the aromatic protons (δ 7.2–7.4 ppm, 4H) and methylene groups adjacent to the carbonyl (δ 2.8–3.2 ppm). ¹³C NMR distinguishes the carbonyl carbon at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₉H₈Cl₂O, exact mass 214.99 g/mol) and fragmentation patterns .

- X-ray Crystallography : For crystalline derivatives (e.g., amides), single-crystal X-ray studies resolve regioselectivity and stereochemistry .

Q. What safety protocols are critical when handling 3-(4-Chlorophenyl)propanoyl chloride in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation (H333) or skin contact (H313) .

- Neutralization : Quench excess acid chloride with ice-cold sodium bicarbonate or ethanol to prevent violent hydrolysis .

- Waste Disposal : Collect waste in designated containers for halogenated organics and coordinate with certified hazardous waste handlers .

Advanced Research Questions

Q. How can contradictory data on the regioselectivity of nucleophilic additions to 3-(4-Chlorophenyl)propanoyl chloride be resolved?

Discrepancies in regioselectivity (e.g., amidation vs. esterification) often arise from solvent polarity and nucleophile strength. For example:

- Polar aprotic solvents (DMF, DCM) : Favor attack at the carbonyl carbon due to stabilized transition states .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butanol) may shift selectivity to the α-carbon. Computational studies (DFT) can model transition-state geometries to predict outcomes .

- Kinetic vs. thermodynamic control : Low temperatures favor kinetic products (e.g., amides), while prolonged heating may yield thermodynamic products (e.g., esters) .

Q. What strategies mitigate competing reaction pathways in multi-step syntheses using 3-(4-Chlorophenyl)propanoyl chloride?

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups) with silyl ethers or acetals to prevent undesired acylations .

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress side reactions like Friedel-Crafts alkylation .

- Flow chemistry : Continuous-flow systems improve heat dissipation and reduce decomposition during exothermic reactions .

Q. How can computational modeling enhance the design of derivatives for biological activity studies?

- Docking simulations : Screen derivatives against target proteins (e.g., cholesterol biosynthesis enzymes) to prioritize candidates for synthesis .

- QSAR models : Correlate electronic properties (Hammett σ values of the 4-chlorophenyl group) with bioactivity to guide structural modifications .

- ADMET prediction : Assess pharmacokinetic profiles (e.g., metabolic stability) early in drug discovery pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.